2,6-Bis(4-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-methoxyphenyl)pyridine is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a pyridine ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)pyridine typically involves the condensation of 4-methoxybenzaldehyde with 2,6-dibromopyridine. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction proceeds through the formation of a boronic ester intermediate, which then undergoes transmetalation and reductive elimination to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)pyridine in biological systems involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)piperidine: Similar structure but with a piperidine ring instead of pyridine.
2,6-Bis(4-methoxyphenyl)aniline: Similar structure but with an aniline group instead of pyridine.
Uniqueness
2,6-Bis(4-methoxyphenyl)pyridine is unique due to its combination of a pyridine ring with methoxyphenyl groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the fields of catalysis and materials science .
Properties
CAS No. |
21172-80-5 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-16-10-6-14(7-11-16)18-4-3-5-19(20-18)15-8-12-17(22-2)13-9-15/h3-13H,1-2H3 |
InChI Key |
GUIWEBZYRFRNGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.